Ciwujianoside D1: A Technical Guide to its Physicochemical Properties and Biological Activity
Ciwujianoside D1: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside D1, a triterpenoid saponin isolated from Acanthopanax senticosus (also known as Siberian Ginseng), has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Ciwujianoside D1, alongside a detailed exploration of its notable inhibitory effects on histamine release. This document synthesizes available data on its molecular structure, spectral characteristics, and its mechanism of action as a mast cell stabilizer, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Ciwujianoside D1 is a complex glycoside with an oleanane-type triterpene aglycone. Its fundamental properties are summarized below.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | 3-(alpha-L-Arabinopyranosyloxy)-olean-12-en-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester | PubChem |
| Molecular Formula | C₅₅H₈₈O₂₂ | [1] |
| Molecular Weight | 1101.29 g/mol | [1] |
| CAS Number | 114912-35-5 | [1] |
| Type of Compound | Triterpenoid Saponin | [1] |
| Botanical Source | Acanthopanax senticosus (Rupr. & Maxim.) Harms (Siberian Ginseng) | [2][3] |
| Purity | Typically ≥95% (commercially available) | [1] |
Spectroscopic Data
The structural elucidation of Ciwujianoside D1 has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS). While specific spectral data from the original isolation studies are not widely available in public databases, the identification of the compound is routinely confirmed using these methods.
Identification Methods:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the complex structure of the aglycone and the arrangement of the sugar moieties.
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Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.
Note: Detailed, publicly available ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for Ciwujianoside D1 are limited. Researchers should refer to specialized chemical analysis databases or perform their own spectroscopic analysis for detailed structural confirmation.
Biological Activity: Inhibition of Histamine Release
Ciwujianoside D1 is a potent inhibitor of histamine release from mast cells, a key event in the early phase of allergic reactions.
Potency
Studies have shown that Ciwujianoside D1 strongly inhibits histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (IgE) in a concentration-dependent manner.[2][3] Remarkably, its inhibitory effect has been reported to be approximately 6,800 times stronger than that of disodium cromoglycate, a well-known mast cell stabilizer used in clinical practice.[2][3]
Mechanism of Action: Mast Cell Stabilization
The anti-allergic effect of Ciwujianoside D1 is attributed to its ability to stabilize mast cells, thereby preventing their degranulation and the subsequent release of histamine and other inflammatory mediators. The proposed mechanism involves the interruption of the IgE-mediated signaling cascade.
The binding of an allergen to IgE antibodies on the surface of mast cells cross-links the high-affinity IgE receptors (FcεRI), initiating a complex signaling cascade. This cascade ultimately leads to the release of histamine-containing granules. Ciwujianoside D1 is thought to interfere with key steps in this pathway.
The precise molecular targets of Ciwujianoside D1 within this pathway are still under investigation. However, based on the mechanisms of other mast cell stabilizers, it is hypothesized that Ciwujianoside D1 may act by:
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Inhibiting key signaling enzymes: It may suppress the phosphorylation and activation of critical downstream kinases such as Spleen Tyrosine Kinase (Syk) or Phospholipase Cγ (PLCγ).
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Blocking calcium influx: A crucial step for degranulation is the increase in intracellular calcium concentration. Ciwujianoside D1 might block the calcium channels in the mast cell membrane, preventing this influx.
Experimental Protocols
Isolation of Ciwujianoside D1 (General Procedure)
The isolation of Ciwujianoside D1 from Acanthopanax senticosus typically involves the following steps. This is a generalized protocol, and specific details may vary.
Histamine Release Assay from Rat Peritoneal Mast Cells
This assay is fundamental for evaluating the mast cell stabilizing activity of compounds like Ciwujianoside D1.
Materials:
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Male Wistar rats
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Tyrode's buffer
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Anti-IgE antibody
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Ciwujianoside D1 (test compound)
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Disodium cromoglycate (positive control)
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Reagents for histamine quantification (e.g., o-phthalaldehyde)
Procedure:
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Mast Cell Collection: Peritoneal mast cells are collected from rats by peritoneal lavage with Tyrode's buffer.
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Cell Purification: The collected cells are purified to enrich the mast cell population.
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Sensitization: The purified mast cells are sensitized with anti-IgE antibody.
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Incubation with Test Compound: The sensitized cells are pre-incubated with varying concentrations of Ciwujianoside D1 or the control compound.
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Induction of Degranulation: Histamine release is triggered by challenging the cells with an appropriate antigen or secretagogue.
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Quantification of Histamine: The amount of histamine released into the supernatant is quantified, often using a fluorometric assay with o-phthalaldehyde.
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Calculation of Inhibition: The percentage of inhibition of histamine release by Ciwujianoside D1 is calculated relative to the control group.
Conclusion and Future Directions
Ciwujianoside D1 is a potent natural product with significant mast cell stabilizing properties, making it a compelling candidate for further investigation in the context of allergic and inflammatory diseases. While its basic physicochemical properties and primary biological activity are established, further research is warranted in several areas:
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Detailed Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy.
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Elucidation of the Precise Molecular Target: Identifying the specific enzyme or ion channel that Ciwujianoside D1 interacts with will be crucial for understanding its mechanism of action and for potential lead optimization.
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Toxicology Studies: Comprehensive safety and toxicology assessments are required before it can be considered for any therapeutic applications.
This technical guide serves as a foundational resource for researchers embarking on the further exploration of Ciwujianoside D1's therapeutic potential.
References
- 1. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of Siberian ginseng (Eleutherococcus senticosus) to discover genes involved in saponin biosynth… [ouci.dntb.gov.ua]
- 3. Ciwujianosides D1 and C1: powerful inhibitors of histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
